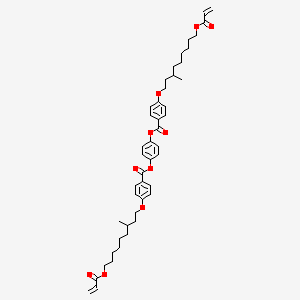
1,4-Phenylene bis(4-((9-(acryloyloxy)-3-methylnonyl)oxy)benzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Phenylene bis(4-((9-(acryloyloxy)-3-methylnonyl)oxy)benzoate) is a chemical compound that is commonly used in scientific research. It is a type of bis-benzoxazole derivative that has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1,4-Phenylene bis(4-((9-(acryloyloxy)-3-methylnonyl)oxy)benzoate) is based on its ability to bind to biomolecules and induce fluorescence. The compound contains a benzoxazole moiety that is responsible for its fluorescent properties. When the compound binds to a biomolecule, it undergoes a conformational change that results in an increase in fluorescence intensity.
Biochemical and Physiological Effects:
1,4-Phenylene bis(4-((9-(acryloyloxy)-3-methylnonyl)oxy)benzoate) has been found to have a range of biochemical and physiological effects. It has been shown to bind to various biomolecules, such as proteins, nucleic acids, and lipids, and induce fluorescence. The compound has also been found to have antioxidant properties, as well as the ability to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,4-Phenylene bis(4-((9-(acryloyloxy)-3-methylnonyl)oxy)benzoate) in lab experiments is its high sensitivity and specificity for the detection of biomolecules. The compound is also relatively easy to synthesize and has a long shelf life. However, one limitation of using the compound is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Zukünftige Richtungen
There are several future directions for the use of 1,4-Phenylene bis(4-((9-(acryloyloxy)-3-methylnonyl)oxy)benzoate) in scientific research. One potential application is in the development of new fluorescent probes for the detection of biomolecules. The compound could also be used in the development of new photosensitizers for photodynamic therapy. Additionally, there is potential for the compound to be used in the development of new sensors for the detection of heavy metal ions. Further research is needed to explore these potential applications and to better understand the biochemical and physiological effects of the compound.
In conclusion, 1,4-Phenylene bis(4-((9-(acryloyloxy)-3-methylnonyl)oxy)benzoate) is a versatile compound that has a range of scientific research applications. Its ability to bind to biomolecules and induce fluorescence makes it a valuable tool for the detection of various biomolecules. Further research is needed to explore the potential applications of the compound and to better understand its biochemical and physiological effects.
Synthesemethoden
1,4-Phenylene bis(4-((9-(acryloyloxy)-3-methylnonyl)oxy)benzoate) is synthesized through a reaction between 4-(9-hydroxy-3-methylnonyl)oxybenzoic acid and acryloyl chloride. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or pyridine. The resulting product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
1,4-Phenylene bis(4-((9-(acryloyloxy)-3-methylnonyl)oxy)benzoate) is commonly used in scientific research as a fluorescent probe for the detection of various biomolecules, such as proteins, nucleic acids, and lipids. It has also been used as a photosensitizer for photodynamic therapy, as well as a sensor for the detection of heavy metal ions.
Eigenschaften
IUPAC Name |
[4-[4-(3-methyl-9-prop-2-enoyloxynonoxy)benzoyl]oxyphenyl] 4-(3-methyl-9-prop-2-enoyloxynonoxy)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H58O10/c1-5-43(47)53-31-13-9-7-11-15-35(3)29-33-51-39-21-17-37(18-22-39)45(49)55-41-25-27-42(28-26-41)56-46(50)38-19-23-40(24-20-38)52-34-30-36(4)16-12-8-10-14-32-54-44(48)6-2/h5-6,17-28,35-36H,1-2,7-16,29-34H2,3-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYXBHRGDTUIBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCOC(=O)C=C)CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCC(C)CCCCCCOC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H58O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

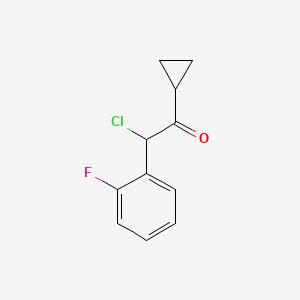
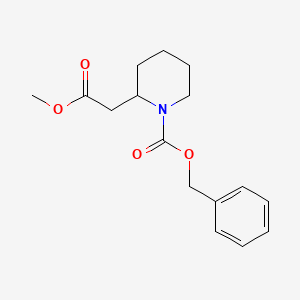
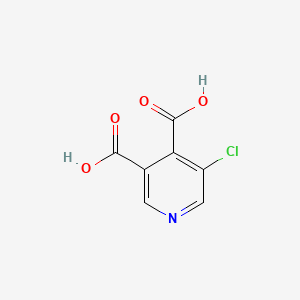
![6-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B599668.png)
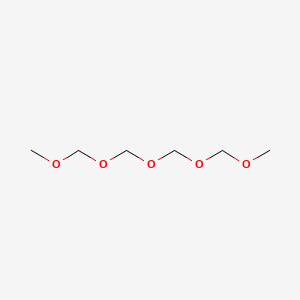
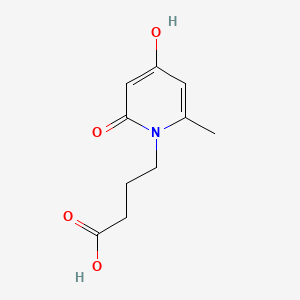
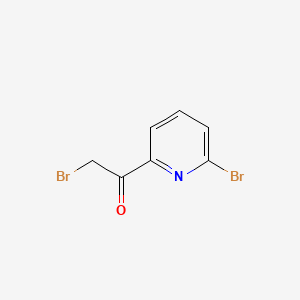


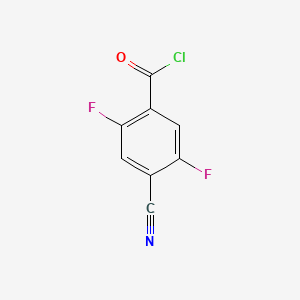
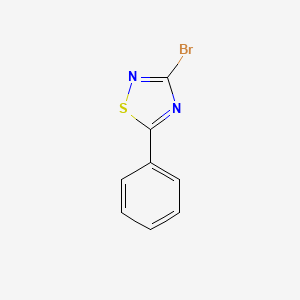
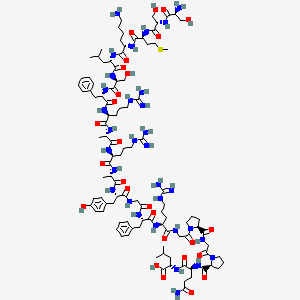
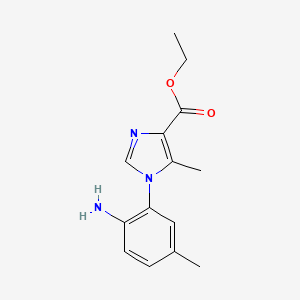
![Sodium;iron(3+);2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B599687.png)